molecular formula C9H11Cl4N3 B2381341 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1864058-51-4

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2381341
CAS RN: 1864058-51-4
M. Wt: 303.01
InChI Key: UUPTWDUHEXVXHW-UHFFFAOYSA-N
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Description

“1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1864058-51-4 . It has a molecular weight of 303.02 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C9H9Cl2N3.2ClH/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9;;/h2-4H,12H2,1H3,(H,13,14);2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.02 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have .

Scientific Research Applications

Antimicrobial Activity

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride exhibits promising antimicrobial potential. Among its derivatives, compounds 1a and 1b have demonstrated good antimicrobial activity . Researchers are exploring its use as an antimicrobial agent in various contexts.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for the future directions, it’s difficult to predict without specific context. The use and research of this compound could be influenced by many factors such as scientific research findings, technological advancements, market demand, regulatory policies, and more .

properties

IUPAC Name

1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.2ClH/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9;;/h2-4H,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTWDUHEXVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

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